molecular formula C12H11BN2O4 B1456433 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile CAS No. 1884492-36-7

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile

Cat. No. B1456433
M. Wt: 258.04 g/mol
InChI Key: GSZJATWIBFKRFE-UHFFFAOYSA-N
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Description

“4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile” is a chemical compound with the molecular formula C12H11BN2O4 . It is a solid substance . The IUPAC name for this compound is 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12BNO6/c1-14-6-10(15)19-13(20-11(16)7-14)9-4-2-8(3-5-9)12(17)18/h2-5H,6-7H2,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.04 . It is a solid substance and should be stored under inert gas .

Scientific Research Applications

Crystal Structure and Vibrational Properties Studies

The compound 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, closely related to the requested chemical, was synthesized and characterized using spectroscopy and X-ray diffraction. This research provided insights into the molecular structure, vibrational properties, and geometrical parameters of such compounds, contributing to the understanding of their physical and chemical behavior (Wu, Chen, Chen, & Zhou, 2021).

Structural Analysis in Boronic Acid Derivatives

Another relevant study examined the crystal structure of a boronic acid derivative similar to the compound . This study revealed insights into the structural parameters of the dioxazaborocane ring, contributing to a deeper understanding of these types of compounds (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2004).

Synthesis and Antibacterial Activity of Heterocycles

Research on the synthesis of related compounds incorporating phthalazine highlighted the potential antibacterial properties of these compounds. The study involved synthesizing and characterizing various compounds, providing a foundation for future antibacterial agents (Khalil, Berghot, & Gouda, 2009).

Asymmetric Reactions in Chiral Vinyldioxazaborocanes

A study on the structures of chiral vinyldioxazaborocanes, similar to the requested compound, suggested potential applications in asymmetric reactions. This research provided valuable data on the molecular structure and donor-acceptor bond lengths (Olmstead, Fettinger, Gamsey, Clary, & Singaram, 2006).

Platinum Group Metal Complexes

Research involving 4-{(3-(pyridine-2-yl) 1H-pyrazole-1-yl}methyl benzonitrile, which is structurally similar, focused on synthesizing platinum group metal complexes. These studies contribute to understanding the chemical reactivity and potential applications in catalysis or material science (Sairem, Rao, Wang, Das, & Kollipara, 2012).

Anticonvulsant Activity

A study on derivatives of 3‐[(2,4‐dioxo‐1,3,8‐triazaspiro[4.6]undec‐3‐yl)methyl]benzonitrile, similar to the requested compound, investigated their potential as anticonvulsants. This research is significant for understanding structure-activity relationships in drug development (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BN2O4/c1-15-7-11(16)18-13(19-12(17)8-15)10-4-2-9(6-14)3-5-10/h2-5H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZJATWIBFKRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A McGown, AK Edmonds, D Guest, VL Holmes… - Molecules, 2022 - mdpi.com
A cheap, conventional, sealed heating reactor proved to be a useful alternative to a microwave reactor in the synthesis of a >20-member MIDA boronate library (MIDA = N-…
Number of citations: 9 www.mdpi.com

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